5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one follows International Union of Pure and Applied Chemistry guidelines, providing precise identification of the compound's structural features. The IUPAC name "5-bromo-6-nitroisoindolin-1-one" designates the positions of substituents on the isoindolinone scaffold, where the bromine atom occupies position 5 and the nitro group is located at position 6 of the benzene ring. The systematic name "5-bromo-6-nitro-2,3-dihydroisoindol-1-one" provides additional clarity regarding the saturated nature of the five-membered ring portion.
The compound exhibits specific structural characteristics that distinguish it from potential isomers, particularly in the positioning of the halogen and nitro substituents. The InChI identifier "InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12)" provides an unambiguous structural representation. The canonical SMILES notation "C1C2=CC(=C(C=C2C(=O)N1)N+[O-])Br" further confirms the specific arrangement of atoms within the molecular framework. The compound's structural uniqueness arises from the ortho-relationship between the bromine and nitro substituents, which influences both its electronic properties and chemical reactivity patterns compared to other possible positional isomers.
Properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZNCBCSKKEKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803593-95-4 | |
| Record name | 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis Overview
5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of \$$C8H5BrN2O3\$$ and a molecular weight of 257.04 g/mol. The synthesis typically involves reacting 5-bromo-2,3-dihydro-1H-isoindol-1-one with nitric acid under controlled conditions to introduce a nitro group, which is important for the compound's biological activities.
Detailed Preparation Method
The preparation of this compound can be achieved through a nitration reaction of a precursor compound. A specific method, as described in US2010/204214, involves the use of fuming nitric acid and concentrated sulfuric acid.
- Fuming nitric acid (9.2 mL, 0.22 mol, 1.0 eq) is pre-cooled to 0°C.
- Concentrated sulfuric acid (21 mL, 0.40 mol, 1.8 eq) is added dropwise to the pre-cooled fuming nitric acid.
- Intermediate I-55 (10 g, 44 mmol, 2.0 eq) is added portion-wise to the mixture.
- The resulting suspension is warmed to room temperature over 1 hour and stirred for an additional 24 hours at room temperature.
- The crude reaction mixture is poured onto a mixture of ice and water.
- The solids are collected by filtration and dried in vacuo to yield intermediate I-56 (11.8 g, 98% yield).
- Reactants: Fuming nitric acid, concentrated sulfuric acid, and Intermediate I-55
- Temperature: 0°C to room temperature
- Reaction Time: 24 hours
- Yield: 98%
Chemical Reactions and Analysis
This compound undergoes various chemical reactions, including those involving enzyme inhibition and protein interactions. Its structure allows it to modulate the activity of target proteins and pathways, leading to different biological effects.
Data Table: Compound Information
| Property | Value |
|---|---|
| CAS No. | 1803593-95-4 |
| Molecular Formula | \$$C8H5BrN2O3\$$ |
| Molecular Weight | 257.04 g/mol |
| IUPAC Name | 5-bromo-6-nitro-2,3-dihydroisoindol-1-one |
| Standard InChI | InChI=1S/C8H5BrN2O3/c9-6-1-4-3-10-8(12)5(4)2-7(6)11(13)14/h1-2H,3H2,(H,10,12) |
| Standard InChIKey | NSZNCBCSKKEKTI-UHFFFAOYSA-N |
| SMILES | C1C2=CC(=C(C=C2C(=O)N1)N+[O-])Br |
| Canonical SMILES | C1C2=CC(=C(C=C2C(=O)N1)N+[O-])Br |
| PubChem Compound ID | 119030928 |
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at position 6 undergoes reduction to form an amino group (-NH₂). This transformation is critical for synthesizing bioactive derivatives.
Key Data:
-
Mechanism : The nitro group is reduced via sequential electron transfer, forming intermediates such as nitroso and hydroxylamine before yielding the amine.
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Applications : Amino derivatives serve as precursors for pharmaceuticals and agrochemicals .
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 is activated toward substitution due to the electron-withdrawing nitro group, enabling reactions with nucleophiles.
Key Data:
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Mechanism : The nitro group meta-directs nucleophiles to the bromine position, facilitating NAS via a Meisenheimer complex .
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Steric Effects : Bulky nucleophiles require higher temperatures or phase-transfer catalysts.
Cycloaddition and Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the bromine atom:
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmaceutical Development
5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one has been investigated for its potential therapeutic effects, particularly in the treatment of angiogenesis-mediated diseases. According to a patent (WO2005021532A1), derivatives of this compound have shown efficacy in the prophylaxis and treatment of conditions such as cancer and diabetic retinopathy due to their ability to inhibit angiogenesis .
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Studies have demonstrated that certain isoindole derivatives can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The nitro group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Material Science
In material science, this compound is explored for its potential use in synthesizing new materials with unique electronic properties due to the presence of the isoindole structure. Its derivatives have been studied for applications in organic electronics and photonic devices.
Data Table: Summary of Applications
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various isoindole derivatives, including this compound, on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
Case Study 2: Inhibition of Angiogenesis
In another research project, the compound was tested for its ability to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in vitro. The findings revealed that it effectively reduced capillary tube formation in endothelial cells, suggesting its potential as an anti-cancer therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one with structurally related isoindolinones:
Key Differences and Implications
Substituent Effects on Bioactivity Halogen vs. Nitro Groups: The NO₂ group at C6 in 6-nitro-2,3-dihydro-1H-isoindol-1-one introduces strong electron-withdrawing effects, which may stabilize reactive intermediates in synthesis or modulate enzyme interactions .
Pharmacological Relevance The piperazine-ethyl-substituted derivative (compound 9 in ) demonstrates the importance of bulky substituents at C2 for receptor binding, achieving nanomolar affinity for 5-HT₁A receptors . In contrast, simpler halogenated or nitro-substituted derivatives are more commonly used as synthetic intermediates .
Synthetic Accessibility Brominated and nitro-substituted isoindolinones are typically synthesized via electrophilic aromatic substitution or coupling reactions (e.g., Claisen-Schmidt condensation for nitro derivatives) . Hydroxy-substituted variants, such as 4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one, are often isolated from natural sources like fungi .
These factors necessitate careful handling during synthesis.
Biological Activity
5-Bromo-6-nitro-2,3-dihydro-1H-isoindol-1-one (CAS: 1803593-95-4) is a heterocyclic compound notable for its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : C8H5BrN2O3
- Molecular Weight : 257.04 g/mol
- IUPAC Name : this compound
This compound is synthesized through the nitration of 5-bromo-2,3-dihydro-1H-isoindol-1-one using nitric acid under controlled conditions. Its unique structure contributes to its reactivity and biological activity, particularly due to the presence of both bromine and nitro groups that facilitate various biochemical interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom may engage in halogen bonding with biological molecules. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways.
- Receptor Interaction : It interacts with receptors that play critical roles in cellular processes, including apoptosis and cell cycle regulation .
- Cell Signaling Modulation : The compound influences gene expression and cellular metabolism by modulating key signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results.
The compound's efficacy against these pathogens suggests potential applications in treating infections caused by resistant strains.
Anti-Cancer Activity
Studies have demonstrated that this compound possesses anti-cancer properties, particularly through its ability to induce apoptosis in cancer cells.
The observed cytotoxicity against cancer cell lines indicates its potential as a therapeutic agent in oncology.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The results showed a dose-dependent inhibition of kinase activity, leading to reduced cell proliferation in treated cancer cell lines.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound demonstrated superior activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option .
Q & A
Q. What theoretical frameworks guide the design of isoindolinone-based enzyme inhibitors?
- Methodological Answer : Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites. Align with enzyme kinetics data (e.g., IC₅₀, Ki) to refine pharmacophore models. Incorporate free-energy perturbation (FEP) calculations to optimize substituent effects on binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
